

Spectroscopic Profile of Daturametelin I: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Daturametelin I**, a withanolide isolated from Datura metel L. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of **Daturametelin I** has been accomplished through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of **Daturametelin I** were recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **Daturametelin I** in CD₃OD



Position	δΗ (ppm), Multiplicity (J in Hz)	δC (ppm)	
1	-	208.7	
2	5.95, d (10.0)	129.8	
3	6.80, dd (10.0, 6.0)	145.2	
4	3.25, m	74.0	
5	-	157.4	
6	5.65, d (6.0)	125.9	
7	3.32, m	56.9	
8	1.85, m	32.5	
9	2.15, m	42.6	
10	-	55.2	
11	2.05, m	22.5	
12	4.10, br s	69.8	
13	-	45.8	
14	2.30, m	56.2	
15	1.65, m	25.4	
16	2.45, m	35.6	
17	2.55, m	54.8	
18	0.95, s 14.2		
19	1.43, s	19.5	
20	2.65, m	41.3	
21	1.10, d (7.0)	12.5	
22	4.45, dt (12.0, 4.0)	80.5	
23	2.20, m	31.8	



24	-	150.2
25	-	122.5
26	-	167.5
27	4.30, s	60.1
28	1.98, s	20.8
OMe-7	3.32, s	56.9
Glc-1'	4.35, d (8.0)	104.5
Glc-2'	3.20, m	75.2
Glc-3'	3.35, m	78.0
Glc-4'	3.28, m	71.5
Glc-5'	3.40, m	77.8
Glc-6'a	3.85, dd (12.0, 2.0)	62.8
Glc-6'b	3.65, dd (12.0, 5.5)	

Data compiled from Ma et al., 2006.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is crucial for determining the elemental composition of a molecule.

Table 2: Mass Spectrometry Data for Daturametelin I

Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula	lon
ESI-MS	793.3655	C40H58O15Na	[M+Na]+

Data compiled from Xu et al., 2018.



Experimental Protocols

The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of **Daturametelin I**.

Isolation of Daturametelin I

Daturametelin I is typically isolated from the seeds or leaves of Datura metel L. A general procedure involves the following steps:

- Extraction: The dried and powdered plant material is extracted with a solvent such as methanol or ethanol at room temperature.
- Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- Chromatography: The fraction containing the withanolides (often the ethyl acetate or chloroform fraction) is subjected to multiple chromatographic steps for purification. These steps may include:
 - Silica Gel Column Chromatography: A primary separation technique using a gradient of solvents like hexane-ethyl acetate or chloroform-methanol.
 - Sephadex LH-20 Column Chromatography: To remove pigments and other impurities.
 - Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water to yield the pure compound.

NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

 Sample Preparation: A few milligrams of the purified Daturametelin I are dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD), and transferred to an NMR tube.



- Data Acquisition: A suite of 1D and 2D NMR experiments are performed to elucidate the structure. These include:
 - ¹H NMR: To determine the proton environment and their multiplicities.
 - 13C NMR: To identify the number and types of carbon atoms.
 - DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH,
 CH₂, and CH₃ groups.
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.

Mass Spectrometry

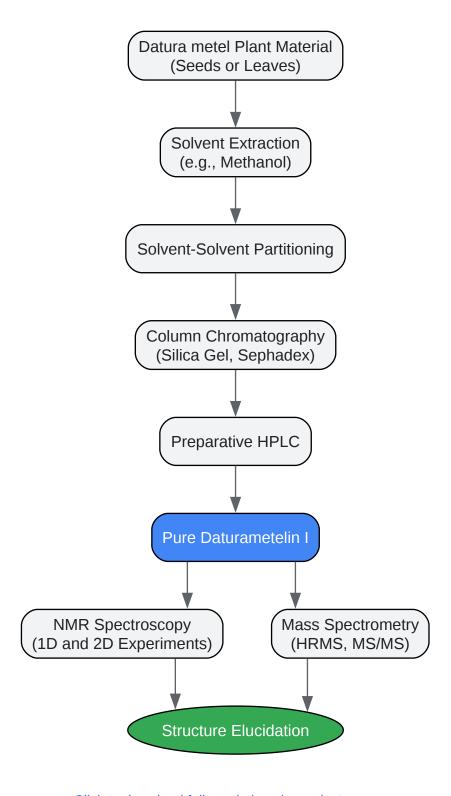
Mass spectra are acquired using a high-resolution mass spectrometer.

- Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer, often via an electrospray ionization (ESI) source coupled with a liquid chromatography system (LC-MS).
- Data Acquisition: The mass spectrometer is operated in positive or negative ion mode to detect the molecular ion and its fragments. High-resolution mass measurement allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which provide further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Daturametelin I**.





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Caption: Isolation and structural elucidation workflow for **Daturametelin I**.

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